Cas no 15401-08-8 (Boc-Pro-Pro-OH)
Boc-Pro-Pro-OH Chemical and Physical Properties
Names and Identifiers
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- L-Proline,1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
- (S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
- (2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
- Boc-pro-pro-oh
- Boc-L-Pro-Pro-OH
- Boc-Pro-Pro-COOH
- N-tert-butoxycarbonyl-L-prolyl-L-proline
- N-tert-butoxycarbonyl-prolyl-proline
- (tert-Butoxycarbonyl)prolylproline
- Boc-L-Prolyl-L-proline
- boc-pro-pro
- N-T-BOC-PRO-PRO
- Boc-L-Pro-L-Pro-OH
- N-(tert-butoxycarbonyl)-Pro-Pro
- (Tert-Butoxy)Carbonyl Pro-Pro-OH
- N-(tert-Butoxycarbonyl)prolylproline
- PubChem12310
- t-butoxycarbonylprolylproline
- XGDABHXCVGCHBB-QWRGUYRKSA-N
- 1-(tert-Butoxycarbonyl)-Pro-Pro-OH
- N-tert-butoxycarbonyl L-prolyl L-proline
- ST2402706
- AX8118423
- V3501
- Boc-Pro-Pro-OH
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- MDL: MFCD00057246
- Inchi: 1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1
- InChI Key: XGDABHXCVGCHBB-QWRGUYRKSA-N
- SMILES: O=C([C@@H]1CCCN1C(=O)OC(C)(C)C)N1CCC[C@H]1C(=O)O
Computed Properties
- Exact Mass: 312.16900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 471
- Topological Polar Surface Area: 87.2
Experimental Properties
- Melting Point: 185-187 ºC (ethyl acetate hexane )
- PSA: 87.15000
- LogP: 1.33730
Boc-Pro-Pro-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223792-5g |
Boc-Pro-Pro |
15401-08-8 | 95% | 5g |
£56.00 | 2022-02-28 | |
| Fluorochem | 223792-10g |
Boc-Pro-Pro |
15401-08-8 | 95% | 10g |
£100.00 | 2022-02-28 | |
| Fluorochem | 223792-25g |
Boc-Pro-Pro |
15401-08-8 | 95% | 25g |
£238.00 | 2022-02-28 | |
| Alichem | A109006654-10g |
(S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid |
15401-08-8 | 95% | 10g |
$168.00 | 2022-04-02 | |
| Alichem | A109006654-25g |
(S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid |
15401-08-8 | 95% | 25g |
$399.00 | 2022-04-02 | |
| Chemenu | CM249759-10g |
(S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid |
15401-08-8 | 95% | 10g |
$163 | 2021-06-09 | |
| Chemenu | CM249759-25g |
(S)-1-((S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid |
15401-08-8 | 95% | 25g |
$355 | 2021-06-09 | |
| TRC | B664263-10mg |
Boc-pro-pro-OH |
15401-08-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B664263-50mg |
Boc-pro-pro-OH |
15401-08-8 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B664263-100mg |
Boc-pro-pro-OH |
15401-08-8 | 100mg |
$ 80.00 | 2022-06-06 |
Boc-Pro-Pro-OH Suppliers
Boc-Pro-Pro-OH Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Boc-Pro-Pro-OH
Boc-Pro-Pro-OH: A Comprehensive Overview
The compound with CAS No. 15401-08-8, commonly referred to as Boc-Pro-Pro-OH, is a significant molecule in the field of organic chemistry and peptide synthesis. Boc stands for tert-butoxycarbonyl, a protecting group widely used in peptide synthesis to prevent the amine group from reacting during the synthesis process. The Pro in the name represents proline, an amino acid with a unique cyclic secondary amine structure. The OH at the end indicates the hydroxyl group, which plays a crucial role in various biochemical reactions.
Boc-Pro-Pro-OH is particularly notable for its role in the synthesis of peptides and proteins. The use of Boc protection ensures that the amine group remains inert until it is specifically deprotected, allowing for precise control over the reaction sequence. This makes Boc-Pro-Pro-OH an essential reagent in the construction of complex peptide chains, where stepwise synthesis and selective protection/deprotection are critical.
Recent advancements in peptide chemistry have further highlighted the importance of Boc-Pro-Pro-OH in drug discovery and development. For instance, researchers have utilized this compound in the synthesis of bioactive peptides that target specific receptors or enzymes. These peptides have shown potential in treating various diseases, including cancer and inflammatory disorders.
In addition to its role in peptide synthesis, Boc-Pro-Pro-OH has also found applications in other areas of organic chemistry. For example, it has been employed as a building block in the construction of small molecule inhibitors and as a component in combinatorial libraries for high-throughput screening.
The structure of Boc-Pro-Pro-OH consists of a proline residue flanked by two Boc groups and a hydroxyl group. This configuration makes it highly versatile for use in various chemical transformations. The tert-butoxycarbonyl group provides excellent protection under mild conditions, while the proline moiety introduces steric hindrance and unique electronic properties to the molecule.
From an analytical standpoint, Boc-Pro-Pro-OH can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods allow for precise determination of the compound's molecular structure and purity, which are critical parameters in pharmaceutical and biotechnological applications.
Looking ahead, ongoing research continues to explore new applications for Boc-Pro-Pro-OH. One promising area is its use in the development of novel therapeutic agents with improved bioavailability and efficacy. By leveraging its unique chemical properties, scientists aim to create molecules that can overcome current limitations in drug delivery and target engagement.
In conclusion, Boc-Pro-Pro-OH, with its CAS No. 15401-08-8, remains a cornerstone in peptide chemistry and organic synthesis. Its versatility, combined with recent advancements in chemical methodology, ensures that this compound will continue to play a pivotal role in scientific research and industrial applications for years to come.
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